3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)5-4(6(12)13)3-11(2)10-5/h3H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVPWLMGLLXQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1C(=O)O)C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction is carried out under specific conditions, including the use of a nickel catalyst, a base such as potassium carbonate, and a suitable solvent like dimethoxyethane (DME) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Agricultural Applications
Fungicide Development:
One of the primary applications of 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid is as an intermediate in the synthesis of fungicides. This compound is utilized in the production of several fungicides that inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain of fungi. Notable fungicides derived from this compound include:
| Fungicide | Year of Registration | Target Pathogen |
|---|---|---|
| Isopyrazam | 2010 | Various fungal species |
| Sedaxane | 2011 | Zymoseptoria tritici |
| Bixafen | 2011 | Broad-spectrum fungi |
| Fluxapyroxad | 2011 | Phytophthora species |
| Benzovindiflupyr | 2012 | Various fungal pathogens |
| Pydiflumetofen | 2016 | Alternaria species |
| Inpyrfluxam | 2019 | Emerging fungal diseases |
These fungicides are particularly effective against major crop pests, including Alternaria species, which cause significant agricultural damage. However, they show limited activity against oomycetes, such as those causing late blight in potatoes .
Environmental Impact:
The environmental persistence of this compound is noteworthy. It has been identified as a metabolite of several commercial fungicides, raising concerns about its potential accumulation in ecosystems where these chemicals are used .
Medicinal Chemistry
Drug Development:
In medicinal chemistry, the compound's unique properties make it a candidate for drug development. Its difluoroethyl group can enhance bioactivity and stability, which are critical for therapeutic agents. Research has indicated that derivatives of this compound exhibit antifungal activity superior to traditional agents like boscalid .
Mechanism of Action:
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl moiety can influence binding affinity and specificity, potentially leading to altered biological activities. For example, it may act as an inhibitor for certain enzymes by mimicking natural substrates .
Chemical Research
Synthesis and Derivatives:
The synthesis of this compound has been optimized for industrial production. The synthesis typically involves the reaction of difluoroacetoacetic acid with methyl hydrazine under controlled conditions to yield high purity products . The compound serves as a building block for creating more complex fluorinated compounds that are useful in various chemical research applications.
Case Studies
Several case studies have documented the efficacy and applications of this compound:
- Antifungal Activity Study: A series of novel derivatives were synthesized and tested against seven phytopathogenic fungi using in vitro assays. One derivative exhibited significantly higher antifungal activity than established fungicides .
- Structure-Activity Relationship Analysis: Topomer CoMFA (Comparative Molecular Field Analysis) was employed to develop quantitative structure-activity relationship models for these compounds, providing insights into how structural variations affect biological activity .
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can influence the compound’s binding affinity and specificity, leading to altered biological activity. For example, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroethylating reagent in various synthetic applications.
Difluoromethylated aromatics: Compounds containing the difluoromethyl group, which share similar properties and applications.
Uniqueness
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid is unique due to the presence of both the pyrazole ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its stability, reactivity, and potential bioactivity set it apart from other fluorinated compounds .
Biological Activity
3-(1,1-Difluoroethyl)-1-methylpyrazole-4-carboxylic acid is a member of the pyrazole derivatives known for their significant biological activities, particularly in agricultural applications as fungicides. This compound exhibits a unique structure that contributes to its efficacy against various phytopathogenic fungi through the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyrazole ring with difluoroethyl and carboxylic acid functional groups. The synthesis of this compound typically involves multi-step processes that include the reaction of difluoroacetoacetate with hydrazine derivatives to form the pyrazole core, followed by carboxylation to introduce the carboxylic acid group .
The primary mechanism through which this compound exerts its antifungal activity is via the inhibition of SDH. This enzyme plays a pivotal role in the Krebs cycle and electron transport chain, making it a vital target for fungicidal action. Inhibition of SDH disrupts energy production in fungi, leading to cell death .
Antifungal Efficacy
Research has demonstrated that this compound exhibits potent antifungal properties against various plant pathogens. In vitro assays have shown that this compound can inhibit the growth of several phytopathogenic fungi, including species responsible for significant crop diseases. For instance:
- Compound Activity : A study indicated that derivatives of this compound displayed moderate to excellent antifungal activity against seven tested fungi, outperforming traditional fungicides like boscalid .
- Molecular Docking Studies : Molecular docking simulations have confirmed that the compound binds effectively to SDH, forming stable interactions with key amino acids in the enzyme's active site .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. A quantitative structure-activity relationship (QSAR) analysis has been performed to identify how variations in substituents affect antifungal potency. Notably, sterically bulky groups enhance activity by improving binding affinity to SDH .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
Environmental Impact and Safety
As with many agricultural chemicals, understanding the environmental impact and safety profile of this compound is crucial. Studies indicate that while effective against target pathogens, care must be taken regarding non-target species and potential ecological effects due to its persistence in agricultural settings .
Q & A
Q. What are the standard synthetic routes for preparing 3-(1,1-difluoroethyl)-1-methylpyrazole-4-carboxylic acid?
The compound is typically synthesized via a three-step process:
- Step 1 : Condensation of fluoroacetyl halide derivatives with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione intermediates.
- Step 2 : Cyclization with methyl hydrazine to yield 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivatives.
- Step 3 : Oxidation under alkaline conditions followed by acidification to produce the carboxylic acid . Key considerations include optimizing reaction temperatures (e.g., 60–80°C for cyclization) and solvent selection (e.g., ethanol or THF) to minimize side reactions.
Q. Which analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and crystallographic methods is recommended:
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- NMR : Confirms substitution patterns (e.g., pyrazole ring protons at δ 6.5–8.0 ppm).
- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms regiochemistry .
- Elemental analysis : Validates purity (>95% as per synthesis protocols) .
Q. What safety protocols are critical when handling this compound?
While no severe hazards are classified, precautions include:
- Storage : Tightly sealed containers in dry, cool, and ventilated areas, away from incompatible materials (e.g., strong oxidizers) .
- PPE : Lab coat, gloves, and safety goggles.
- Extinguishing media : Use dry chemical or CO₂ for fires involving the compound .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?
Discrepancies between solution-state NMR and solid-state X-ray data may arise from dynamic effects (e.g., tautomerism). Strategies include:
Q. What strategies optimize the oxidation step (Step 3) to enhance carboxylic acid yield?
Yield improvements focus on:
- Oxidant selection : KMnO₄ or CrO₃ in alkaline media (pH >10) for selective oxidation of acetyl to carboxyl groups.
- Reaction monitoring : Use HPLC or TLC to track intermediate conversion and minimize over-oxidation.
- Acidification control : Gradual addition of HCl to prevent premature crystallization, ensuring high-purity isolation (~90% yield reported in scaled protocols) .
Q. How do computational methods predict the compound’s reactivity in medicinal chemistry applications?
Density Functional Theory (DFT) models assess:
- Electrophilic reactivity : Fukui indices identify nucleophilic sites (e.g., pyrazole N-atoms) for derivatization.
- Solubility parameters : COSMO-RS simulations predict logP values to guide formulation design .
- Docking studies : Virtual screening against target enzymes (e.g., cyclooxygenase-2) prioritizes bioactive analogs .
Methodological Considerations Table
Contradictions in Literature
- Synthetic Routes : Patent methods emphasize cost-efficiency for industrial scaling, while academic studies prioritize purity for pharmacological applications. Researchers must balance reaction scalability (e.g., avoiding toxic CrO₃) with analytical rigor.
- Spectroscopic Assignments : Discrepancies in pyrazole ring proton shifts (δ 7.2 vs. 7.8 ppm) may reflect solvent polarity effects; deuterated DMSO vs. CDCl₃ should be standardized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
